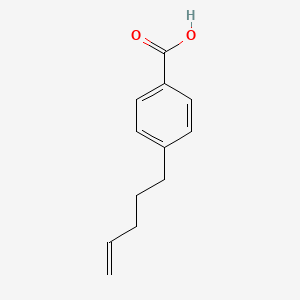
N1-cyclopentyl-N2-(pyridin-4-yl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-cyclopentyl-N2-(pyridin-4-yl)oxalamide is an organic compound with the molecular formula C12H15N3O2 and a molecular weight of 233.271. This compound is characterized by the presence of a cyclopentyl group attached to the nitrogen atom and a pyridin-4-yl group attached to the oxalamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Mecanismo De Acción
Target of Action
The primary target of N1-cyclopentyl-N2-(pyridin-4-yl)oxalamide is Methionine aminopeptidase . This enzyme plays a crucial role in the maturation of proteins by removing the methionine residue from the N-terminus of newly synthesized proteins .
Mode of Action
The exact mode of action of This compound It is believed to interact with its target, methionine aminopeptidase, and potentially inhibit its function . This interaction could lead to changes in protein maturation processes.
Biochemical Pathways
The biochemical pathways affected by This compound Given its target, it may impact the protein maturation pathway . The downstream effects of this could be significant, potentially affecting the function of many proteins within the cell.
Result of Action
The molecular and cellular effects of This compound Given its potential inhibitory effect on Methionine aminopeptidase, it could lead to changes in protein maturation, potentially affecting the function of many proteins within the cell .
Métodos De Preparación
The synthesis of N1-cyclopentyl-N2-(pyridin-4-yl)oxalamide typically involves the reaction of cyclopentylamine with pyridine-4-carboxylic acid, followed by the formation of the oxalamide linkage. The reaction conditions often include the use of coupling reagents such as carbodiimides to facilitate the formation of the amide bond. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
N1-cyclopentyl-N2-(pyridin-4-yl)oxalamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxalamide group to amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinyl ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide.
Aplicaciones Científicas De Investigación
N1-cyclopentyl-N2-(pyridin-4-yl)oxalamide is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research explores its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Industry: It is used in the development of new materials and chemical processes.
Comparación Con Compuestos Similares
N1-cyclopentyl-N2-(pyridin-4-yl)oxalamide can be compared with other similar compounds, such as N1-cyclopentyl-N2-(thiazol-2-yl)oxalamide. While both compounds share the cyclopentyl and oxalamide moieties, the presence of different heterocyclic rings (pyridinyl vs. thiazolyl) imparts distinct chemical and biological properties. This uniqueness makes this compound valuable for specific research applications .
Propiedades
IUPAC Name |
N-cyclopentyl-N'-pyridin-4-yloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c16-11(14-9-3-1-2-4-9)12(17)15-10-5-7-13-8-6-10/h5-9H,1-4H2,(H,14,16)(H,13,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMITYLRGKAFNEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=O)NC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(2-Chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl]-N-methyl-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2720347.png)

![2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)-N-{[4-(methylsulfanyl)phenyl]methyl}acetamide](/img/structure/B2720351.png)
![(Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-naphthamide](/img/structure/B2720353.png)
![7-heptyl-8-[(2-hydroxyethyl)amino]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2720355.png)





![N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2720365.png)
![4-methoxy-N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]benzene-1-sulfonamide](/img/structure/B2720366.png)
